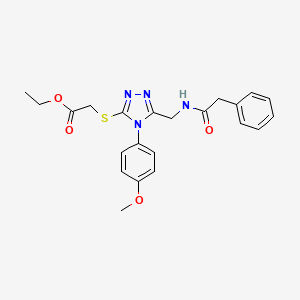

ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound featuring:

- A 4-methoxyphenyl group at position 4 of the triazole ring.

- A (2-phenylacetamido)methyl substituent at position 3.

- An ethyl thioacetate moiety at position 3 via a sulfur linkage.

This structure combines electron-donating (methoxy) and hydrogen-bonding (acetamido) groups, which may influence its physicochemical properties and biological activity. Below, we compare this compound with structurally related triazole derivatives.

Properties

IUPAC Name |

ethyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-3-30-21(28)15-31-22-25-24-19(26(22)17-9-11-18(29-2)12-10-17)14-23-20(27)13-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIDFNIRZFKDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using electrophilic aromatic substitution reactions.

Attachment of the Phenylacetamido Group: The phenylacetamido group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved through the reaction of a thiol with an appropriate ester precursor under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Chemical Biology: It is used as a tool compound to probe biological pathways and to study the effects of triazole derivatives on cellular processes.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s triazole ring and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Anticancer Activity

- Compound 7b (IC50 = 1.61 ± 1.92 μg/mL) and 11 (IC50 = 1.98 ± 1.22 μg/mL) from exhibit potent activity against HepG-2 cells. These derivatives feature thiadiazole and thiazole rings fused to the triazole core, unlike the target compound’s phenylacetamido group. The acetamido group in the target may enhance cellular uptake or target binding via hydrogen bonding .

- Compound 6j (), containing a thiophen-2-yl group and quinoline, shows selectivity for leukotriene biosynthesis inhibition. The target’s phenylacetamido group could offer distinct binding interactions compared to aromatic heterocycles .

Enzyme Inhibition

- Compound 5q () with a 3-fluorobenzylthio group demonstrates how halogenated substituents modulate enzyme affinity. The target’s methoxyphenyl group may reduce steric hindrance compared to bulkier halogens .

Physicochemical Properties

- The target’s methoxyphenyl and acetamido groups likely increase solubility in polar solvents compared to alkylthio (e.g., 5m) or nitro-substituted analogs (e.g., 9c).

Structural Modifications and Activity Trends

- Electron-Donating vs. Nitro (9d, ) and trifluoromethyl (9c) groups increase electrophilicity, possibly favoring covalent interactions .

- Amide vs. Ester Linkages :

- The acetamido group in the target may confer metabolic stability over ester-containing analogs (e.g., ethyl thioacetate in ) .

Biological Activity

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and data sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through coupling reactions. The final product is obtained through the reaction of appropriate thioacetate derivatives with triazole precursors. The synthetic pathway can be summarized as follows:

- Formation of Triazole : A suitable phenylacetamido derivative is reacted with a thio compound to form the triazole ring.

- Acetate Formation : The triazole compound is then reacted with ethyl acetate under controlled conditions to yield the desired ester.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, revealing that certain derivatives demonstrated high inhibition zones compared to standard antibiotics .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. A notable study assessed its cytotoxic effects on HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The results indicated that the compound induced apoptosis in these cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics like irinotecan .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| MCF-7 | 18 | Intrinsic pathway activation |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies have shown that it activates both extrinsic and intrinsic apoptotic pathways in cancer cells.

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties that contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity : In vitro tests showed significant growth inhibition in breast and lung cancer cell lines. The compound was further evaluated in vivo using mouse models where it reduced tumor size without significant toxicity .

- Antimicrobial Efficacy : A comparative analysis against standard antibiotics revealed that certain derivatives exhibited superior antimicrobial activity against resistant strains of bacteria .

Q & A

Basic: What are the key synthetic challenges in preparing this triazole derivative, and how are they addressed methodologically?

Answer:

The synthesis involves multi-step reactions, including triazole ring cyclization, functional group substitutions, and purification. Key challenges include:

- Triazole Cyclization: Requires precise stoichiometry of hydrazine derivatives and alkylating agents (e.g., ethyl bromoacetate) under reflux conditions in ethanol .

- Thioether Linkage Formation: Controlled nucleophilic substitution between thiol intermediates and chloroacetate derivatives at 60–80°C in DMF .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is used to isolate the product, with HPLC monitoring purity (>95%) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Identifies substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, triazole ring carbons at δ 150–160 ppm) .

- IR Spectroscopy: Confirms amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) bonds .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 497.2) and fragmentation patterns .

Advanced: How can researchers optimize reaction yields for the thioacetate moiety introduction?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates .

- Catalysis: Use of NaH or K2CO3 as bases to deprotonate thiols and accelerate substitution .

- Temperature Control: Maintaining 60–70°C prevents side reactions (e.g., oxidation of thiols) .

- Real-Time Monitoring: TLC or in-situ IR tracks reaction progress to avoid over-alkylation .

Advanced: What methodologies are employed to assess this compound’s potential as a kinase inhibitor?

Answer:

- In Vitro Assays: Enzyme inhibition (e.g., EGFR kinase) using ADP-Glo™ assays at 10 µM–1 mM concentrations .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to ATP-binding pockets, with scoring functions (ΔG < -8 kcal/mol) .

- SAR Analysis: Modifying the phenylacetamido or methoxyphenyl groups to correlate substituent effects (e.g., electron-withdrawing groups enhance activity) .

Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of the triazole ring?

Answer:

- Polar Solvents (e.g., D2O): Stabilize the 1H-1,2,4-triazole tautomer via hydrogen bonding, observed via 15N NMR shifts .

- Nonpolar Solvents (e.g., CDCl3): Favor the 4H-triazole tautomer due to reduced solvation .

- pH Effects: Acidic conditions (pH < 4) protonate the triazole N3, shifting equilibrium toward the 4H-form, validated by UV-Vis spectroscopy .

Basic: What are the stability considerations for this compound under storage conditions?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thioether group .

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the ester moiety .

- Degradation Analysis: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS identify degradation products (e.g., free thiols) .

Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?

Answer:

- Metabolite Prediction: CYP450 isoform mapping (e.g., CYP3A4) using StarDrop or MetaSite identifies labile sites (e.g., methoxyphenyl O-demethylation) .

- DFT Calculations: Predict oxidation potentials of substituents; electron-rich groups (e.g., -OMe) reduce susceptibility to ROS .

- Protease Stability Assays: Incubation with human liver microsomes (HLMs) quantifies half-life (t1/2 > 2 h desired) .

Basic: What role does the methoxyphenyl group play in modulating biological activity?

Answer:

- Electron Donation: The -OMe group enhances π-stacking with aromatic residues in target proteins (e.g., HER2) .

- Lipophilicity: Increases logP (~3.5), improving membrane permeability (Caco-2 assay Papp > 1 × 10⁻⁶ cm/s) .

- Steric Effects: Ortho-substitutions on the phenyl ring reduce activity due to hindered binding .

Advanced: How can researchers resolve contradictions in reported IC50 values for similar triazole derivatives?

Answer:

- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and consistent cell lines (e.g., MCF-7 for cytotoxicity) .

- Data Normalization: Express IC50 relative to positive controls and account for solvent effects (e.g., DMSO < 0.1%) .

- Meta-Analysis: Compare datasets using PubChem BioAssay (AID 1259351) or ChEMBL .

Advanced: What strategies mitigate byproduct formation during the Mannich reaction step?

Answer:

- Reagent Order: Add formaldehyde slowly to pre-mixed amine and ketone to avoid polymethylation .

- Catalytic Acids: p-TsOH (5 mol%) accelerates imine formation while minimizing resinification .

- Low Temperatures: Conduct reactions at 0–5°C to stabilize intermediates, followed by gradual warming .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.